molecular formula C14H9BrFN3O2 B1524299 1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1224155-10-5

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1524299
M. Wt: 350.14 g/mol
InChI Key: SKKDDAVRLMTWBC-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of bromo and fluoro substituents on the phenyl ring and a pyrrole ring attached to the pyrazole ring could potentially influence its reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a hydrazone with an appropriate aldehyde or ketone. The bromo and fluoro substituents could be introduced through electrophilic aromatic substitution reactions.



Molecular Structure Analysis

The molecular structure would be influenced by the aromaticity of the pyrazole and phenyl rings, the electronegativity of the bromo and fluoro substituents, and the potential for hydrogen bonding involving the carboxylic acid group.



Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions, including but not limited to, electrophilic aromatic substitution, nucleophilic acyl substitution, and reactions involving the pyrazole ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its polarity, solubility, melting point, and boiling point. The presence of the carboxylic acid group could make it acidic.


Scientific Research Applications

Structural Analysis

The compound's structural characteristics, specifically the dihedral angles formed between the pyrazole and the fluoro-substituted rings, have been meticulously studied through X-ray single crystal structure determination. These structural insights are crucial for understanding the compound's interactions and reactivity (Wan-Sin Loh et al., 2013).

Fluorescent pH Sensor

In a notable application, the compound forms the basis of a fluorescent pH sensor. It demonstrates the phenomenon of aggregation-induced emission (AIE) and can switch its emission between blue and dark states in response to changes in pH. This reversible behavior, underpinned by intramolecular charge transfer, makes it a potent tool for sensing acidic and basic organic vapors (Zhiyong Yang et al., 2013).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. Without specific information, it’s difficult to provide detailed safety and hazard information.


Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound, including its possible biological activity.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific studies and experimental data would be needed. Always consult with a qualified chemist or researcher when working with new compounds.


properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3O2/c15-9-3-4-12(11(16)7-9)19-13(18-5-1-2-6-18)10(8-17-19)14(20)21/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKDDAVRLMTWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=C(C=C(C=C3)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(4-bromo-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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